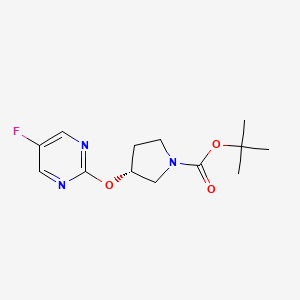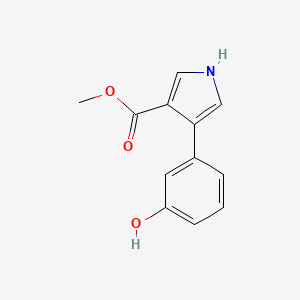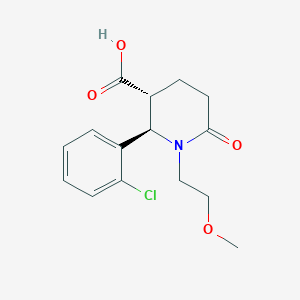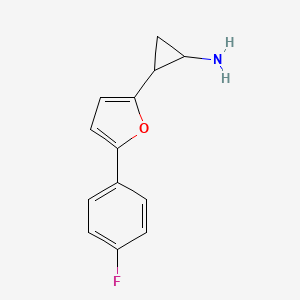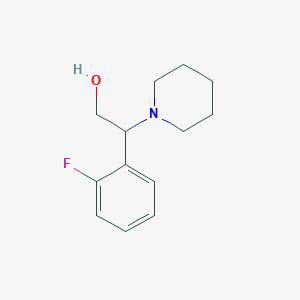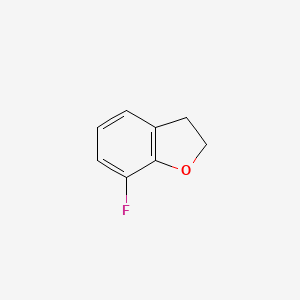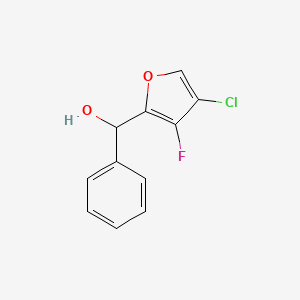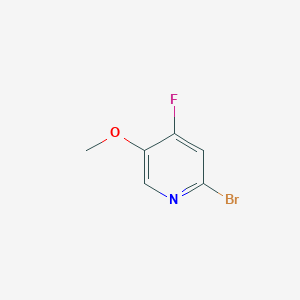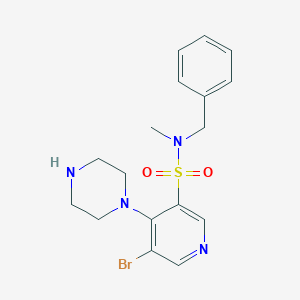
N-Benzyl-5-bromo-N-methyl-4-(piperazin-1-yl)pyridine-3-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Benzyl-5-bromo-N-methyl-4-(piperazin-1-yl)pyridine-3-sulfonamide is a complex organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a benzyl group, a bromine atom, a methyl group, a piperazine ring, and a pyridine ring, all connected to a sulfonamide group. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-5-bromo-N-methyl-4-(piperazin-1-yl)pyridine-3-sulfonamide typically involves multiple steps, starting with the preparation of the core pyridine ring. The bromination of the pyridine ring is achieved using N-bromosuccinimide (NBS) as the brominating agent . . The final step involves the sulfonation of the pyridine ring to introduce the sulfonamide group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, are common in industrial settings to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
N-Benzyl-5-bromo-N-methyl-4-(piperazin-1-yl)pyridine-3-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to convert the sulfonamide group to an amine.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are commonly used oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-Benzyl-5-bromo-N-methyl-4-(piperazin-1-yl)pyridine-3-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions and protein interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of N-Benzyl-5-bromo-N-methyl-4-(piperazin-1-yl)pyridine-3-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group is known to mimic the structure of para-aminobenzoic acid (PABA), allowing the compound to inhibit the activity of enzymes involved in folic acid synthesis. This inhibition can lead to the disruption of cellular processes in microorganisms, making the compound effective as an antimicrobial agent .
Comparison with Similar Compounds
Similar Compounds
N-Benzyl-5-bromo-N-methyl-4-sulfanylidene-1H-pyridine-3-sulfonamide: Similar structure but with a sulfanylidene group instead of a piperazine ring.
N-Benzyl-5-bromo-N-methyl-4-(morpholin-1-yl)pyridine-3-sulfonamide: Contains a morpholine ring instead of a piperazine ring.
Uniqueness
N-Benzyl-5-bromo-N-methyl-4-(piperazin-1-yl)pyridine-3-sulfonamide is unique due to the presence of the piperazine ring, which imparts specific chemical and biological properties.
Properties
Molecular Formula |
C17H21BrN4O2S |
|---|---|
Molecular Weight |
425.3 g/mol |
IUPAC Name |
N-benzyl-5-bromo-N-methyl-4-piperazin-1-ylpyridine-3-sulfonamide |
InChI |
InChI=1S/C17H21BrN4O2S/c1-21(13-14-5-3-2-4-6-14)25(23,24)16-12-20-11-15(18)17(16)22-9-7-19-8-10-22/h2-6,11-12,19H,7-10,13H2,1H3 |
InChI Key |
VYFYCKXSHDIEAJ-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC1=CC=CC=C1)S(=O)(=O)C2=CN=CC(=C2N3CCNCC3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






